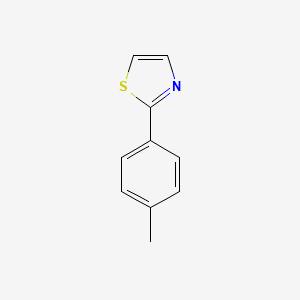

2-(p-Tolyl)thiazole

Description

Overview of Thiazole (B1198619) Heterocycles in Drug Discovery and Development

Thiazoles are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms within their aromatic ring. researchgate.netfabad.org.trsysrevpharm.org This structural feature is found in numerous natural and synthetic compounds, making the thiazole ring a cornerstone in chemistry. researchgate.netfabad.org.tr One of the most well-known examples is thiamine (B1217682) (vitamin B1), an essential nutrient, which features a thiazole ring in its core structure. researchgate.net

The unique chemical architecture of the thiazole moiety has made it a subject of extensive study in drug discovery and medicinal chemistry. researchgate.netacs.orgnih.gov Thiazole derivatives are integral components of more than 18 FDA-approved drugs and are present in over 70 experimental drugs, underscoring their clinical relevance. fabad.org.tr The versatility of the thiazole scaffold allows it to interact with a wide array of biological targets, leading to its use in developing treatments for a variety of diseases. researchgate.netglobalresearchonline.net The presence of multiple reaction sites on the thiazole ring provides a foundation for creating diverse molecular structures with varied pharmacological activities. nih.gov

Importance of Substituted Thiazole Derivatives in Modern Medicinal Chemistry

The modification of the thiazole ring through the addition of various substituents is a key strategy in modern medicinal chemistry for developing new therapeutic agents. globalresearchonline.net These substitutions can significantly influence the compound's physical, chemical, and biological properties, including bioavailability, selectivity, and potency. fabad.org.tr The ability to functionalize the thiazole ring at different positions allows for the fine-tuning of its pharmacological profile. nih.govjpionline.org

Substituted thiazole derivatives have demonstrated a broad spectrum of biological activities. fabad.org.trnih.gov Researchers have explored their potential as antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antidiabetic agents. fabad.org.trnih.govontosight.ai For instance, studies have shown that certain thiazole derivatives exhibit inhibitory effects against bacteria and fungi, while others have shown promise in halting the proliferation of cancer cells. researchgate.netontosight.ai The strategic placement of different functional groups on the thiazole scaffold is crucial for enhancing its therapeutic effects and has been a central focus of structure-activity relationship (SAR) studies. fabad.org.tr

Research Focus on 2-(p-Tolyl)thiazole within Thiazole Chemistry

Within the vast family of thiazole derivatives, this compound has emerged as a compound of particular research interest. This molecule features a thiazole ring substituted at the 2-position with a p-tolyl group (a toluene (B28343) molecule missing one hydrogen atom from the para position). The conjugation of the planar thiazole ring with the p-tolyl group creates specific stereochemical and electronic properties that are critical for its biological activity.

The synthesis of this compound and its derivatives is an active area of investigation, with researchers exploring various synthetic routes to create novel compounds. ontosight.ailmaleidykla.ltresearchgate.net Studies have focused on producing a series of N,N-disubstituted aminothiazole derivatives featuring the p-tolyl moiety to investigate their potential as pharmaceuticals. lmaleidykla.ltresearchgate.net Derivatives of this compound have been evaluated for a range of biological activities, including antimicrobial and anticancer properties. researchgate.net For example, certain derivatives have shown significant activity against various microbial strains. researchgate.net This focused research highlights the potential of the this compound scaffold as a versatile building block for the development of new and effective therapeutic agents. lmaleidykla.lt

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-methylphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXIZCFNFNHOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464023 | |

| Record name | 2-p-tolylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27088-83-1 | |

| Record name | 2-p-tolylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 2 P Tolyl Thiazole

Electrophilic and Nucleophilic Reactivity of the Thiazole (B1198619) Ring System

The reactivity of the thiazole ring in 2-(p-Tolyl)thiazole is dictated by the presence of two different heteroatoms, sulfur and nitrogen. The nitrogen atom's lone pair of electrons contributes to the aromatic sextet, while the sulfur atom's d-orbitals can also participate in conjugation. This electronic arrangement leads to a complex reactivity profile. Generally, the C2 position is the most electron-deficient and susceptible to nucleophilic attack, while the C5 position is the most electron-rich and is the preferred site for electrophilic substitution. researchgate.net The C4 position is considered almost neutral. slideshare.net

Oxidation Pathways of the Thiazole Moiety (e.g., Sulfoxides, Sulfones)

The sulfur atom in the thiazole ring of this compound can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂). organic-chemistry.orgorganic-chemistry.org The degree of oxidation can often be controlled by the reaction conditions, such as the stoichiometry of the oxidant and the temperature. organic-chemistry.orgmdpi.com For instance, using a limited amount of H₂O₂ at a moderate temperature generally favors the formation of the sulfoxide, while an excess of the oxidant and higher temperatures lead to the sulfone. mdpi.com

A patent describes the conversion of a thiomethyl group attached to a thiazole ring into a sulfoxide or sulfone using an appropriate oxidizing agent like oxone or meta-chloroperbenzoic acid (m-CPBA). google.com While specific studies on this compound are not abundant, the general principles of sulfide (B99878) oxidation are applicable. organic-chemistry.orgorganic-chemistry.org The oxidation not only modifies the electronic properties of the ring but also introduces a chiral center at the sulfur atom in the case of sulfoxide formation.

Table 1: Representative Conditions for the Oxidation of Aromatic Sulfides

| Substrate | Oxidizing Agent | Catalyst | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Various Sulfides | 30% H₂O₂ | Tantalum Carbide | - | Sulfoxides | High | organic-chemistry.org |

| Various Sulfides | 30% H₂O₂ | Niobium Carbide | - | Sulfones | High | organic-chemistry.org |

| Thioanisole | H₂O₂/PAMAM-G1-PMo | - | 95% EtOH | Methyl phenyl sulfoxide | >90% | mdpi.com |

| Thioanisole | H₂O₂/PAMAM-G1-PMo | - | 95% EtOH | Methyl phenyl sulfone | >95% | mdpi.com |

Reduction Processes of the Thiazole Nucleus (e.g., Dihydrothiazoles)

The reduction of the thiazole ring can proceed via different pathways depending on the reducing agent and conditions. A common transformation is the reduction of (Z)-4-aryliden-5(4H)-thiazolones to the corresponding dihydrothiazoles using BF₃·OEt₂ in refluxing methanol. acs.org This reaction proceeds in moderate to good yields and can tolerate a range of substituents on the aryl ring. acs.org

Another method involves the reduction of thiazolium salts. N-alkylation of a thiazole, followed by reduction with sodium borohydride (B1222165) (NaBH₄), can lead to the formation of a dihydrothiazole derivative. vulcanchem.com

A more drastic reduction can be achieved using Raney nickel, a reagent known for its ability to cleave carbon-sulfur bonds. libretexts.orgmasterorganicchemistry.com This process, known as desulfurization, leads to the complete cleavage of the thiazole ring, typically yielding an alkane corresponding to the carbon skeleton. libretexts.orgorganicreactions.org

Table 2: Reduction of Thiazole Derivatives

| Starting Material | Reagent(s) | Product Type | Notes | Reference |

|---|---|---|---|---|

| (Z)-4-Aryliden-5(4H)-thiazolones | BF₃·OEt₂, MeOH (reflux) | Dihydrothiazoles | Yields 71% for a p-tolyl substituted derivative. acs.org | acs.org |

| Thiazolium salts | NaBH₄ | Dihydrothiazoles | General method for thiazole reduction. vulcanchem.com | vulcanchem.com |

| Thioacetals | Raney Nickel | Alkanes | Complete desulfurization of the sulfur-containing ring. masterorganicchemistry.com | masterorganicchemistry.com |

Substitution Reactions on Aromatic Moieties (p-Tolyl and Phenyl Groups)

The aromatic rings present in this compound, namely the p-tolyl group and the thiazole ring itself, can undergo electrophilic substitution reactions. The position of substitution is influenced by the electronic nature of the rings and any existing substituents.

The thiazole ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. lookchem.com When substitution does occur, it is directed preferentially to the C5 position, which has the highest electron density. researchgate.netfarmaciajournal.com For example, the bromination of 5-phenylthiazole (B154837) with molecular bromine in DMF yields 2-bromo-5-phenylthiazole, targeting the electron-deficient C2 position under those conditions, while other methods can achieve C5 bromination. The bromination of 2-amino-4-phenylthiazole (B127512) occurs at the C5 position. The presence of an activating group like an amino group at C2 directs nitration to the phenyl ring, whereas an acetamido group at C2 directs nitration to the C5 position of the thiazole ring. e-bookshelf.de

The p-tolyl group is an activated benzene ring and is expected to undergo electrophilic aromatic substitution at the positions ortho to the methyl group.

Table 3: Electrophilic Bromination of Phenylthiazole Derivatives

| Substrate | Reagent | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Phenylthiazole | Br₂ | DMF | 2-Bromo-5-phenylthiazole | up to 67% | |

| 2-Amino-4-phenylthiazole | Br₂ | Dioxane | 2-Amino-5-bromo-4-phenylthiazole | - | |

| 2,4-Dibromothiazole | LiNPr₂i, then electrophile | THF | 5-Substituted-2,4-dibromothiazole | - | researchgate.net |

Mechanistic Investigations of Chemical Transformations

Proposed Mechanisms for Thiazole Ring Formation

The most common and well-established method for synthesizing 2-substituted thiazoles is the Hantzsch thiazole synthesis. vulcanchem.comrsc.org The mechanism for the formation of this compound via this route involves the reaction of an α-haloketone with a thioamide. researchgate.net

The proposed mechanism for the Hantzsch synthesis is as follows:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone, displacing the halide ion to form an intermediate.

Intramolecular Cyclization: The nitrogen atom of the thioamide then performs an intramolecular nucleophilic attack on the carbonyl carbon.

Dehydration: The resulting cyclic intermediate, a hydroxythiazoline, undergoes dehydration to form the aromatic thiazole ring. rsc.org

An alternative, modern approach involves the reaction of enamides with Lawesson's reagent, which facilitates a chemoselective thionation-cyclization cascade to produce highly substituted thiazoles. researchgate.netorganic-chemistry.org The mechanism involves the thionation of the enamide carbonyl group, followed by an intramolecular cyclization to form the thiazole ring. researchgate.net

Conversions Involving Sulfur-Containing Groups

The sulfur atom is central to the reactivity and transformation of the thiazole ring. Beyond simple oxidation, several other conversions are known.

Desulfurization with Raney Nickel: As mentioned previously, Raney nickel is a potent reagent for the hydrogenolysis of carbon-sulfur bonds. libretexts.orgorganicreactions.org The mechanism is thought to involve the adsorption of the sulfur atom onto the nickel surface, followed by the cleavage of the C-S bonds and saturation of the resulting carbon valencies with hydrogen atoms present on the catalyst surface. masterorganicchemistry.comyoutube.comsciencemadness.org This results in the complete destruction of the thiazole ring and the formation of the corresponding hydrocarbon. libretexts.org

Thionation Reactions: Lawesson's reagent is widely used to convert carbonyl groups into thiocarbonyls. organic-chemistry.orgorganic-chemistry.orgchemspider.com In the context of thiazole chemistry, it can be used to synthesize thioamides from amides, which are key precursors for the Hantzsch thiazole synthesis. nih.govnih.gov The mechanism involves a [2+2] cycloaddition of the carbonyl group with the P=S bond of the reagent to form a four-membered thiaoxaphosphetane intermediate, which then fragments to yield the thiocarbonyl compound and a stable P=O species. organic-chemistry.org

Photochemical Rearrangements: Upon photoirradiation, 2-arylthiazoles can undergo interesting skeletal reorganizations. For example, 2-phenylthiazole (B155284) has been shown to rearrange to 3-phenylisothiazole (B82050) and 4-phenylthiazole. rsc.org These transformations are believed to proceed through highly energetic intermediates and offer pathways to structurally diverse isomers that are not accessible through thermal reactions. researchgate.netresearchgate.netnih.gov

Role of this compound as a Ligand or Catalyst Precursor

Coordination with Transition Metals for Catalytic Applications

The role of this compound as a direct ligand in transition metal-catalyzed reactions is not extensively documented in publicly available research. Scientific studies tend to focus on more complex ligands derived from the this compound scaffold, where additional functional groups are introduced to create multidentate chelating agents. These more elaborate ligands, rather than the simple this compound, are then used to form catalytically active transition metal complexes.

For instance, research has been conducted on Schiff base ligands derived from N-(4-(p-tolyl)thiazol-2-yl)hydrazinecarboxamide. These Schiff bases have been used to synthesize complexes with various transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II). However, the primary focus of these studies has been on the characterization and antimicrobial activity of the resulting complexes rather than their catalytic applications. researchgate.net Similarly, other complex Schiff base ligands incorporating a p-tolyl substituent have been coordinated with metals like Cr(III), Fe(II), Ni(II), Co(II), and Cu(II), with research again centering on structural and biological properties instead of catalysis.

In a related area, palladium(II) acetate (B1210297) has been shown to react with 2-p-tolylbenzthiazole, a structurally analogous compound, to form cyclometalated, acetate-bridged dimeric complexes. acs.org This demonstrates the capacity of the tolyl-thiazole framework to coordinate with palladium through C-H bond activation, a fundamental step in many catalytic cycles. However, the subsequent use of these specific complexes in catalytic transformations has not been detailed.

While direct catalytic applications of simple this compound complexes are scarce, the broader class of 2-arylthiazoles is recognized in the field of catalysis. For example, palladium-catalyzed direct arylation of thiazole derivatives is a known method for forming C-C bonds, although in these cases, the thiazole is typically a substrate rather than a ligand. organic-chemistry.org Ruthenium complexes bearing thiazol-2-ylidene ligands, which are N-heterocyclic carbenes derived from thiazolium salts, have been successfully employed as catalysts in olefin metathesis. researchgate.net This highlights the potential of the thiazole core in ligand design for catalysis, even if the specific application for the 2-(p-tolyl) derivative remains an underexplored area.

The following table summarizes findings on related compounds, illustrating the type of research that is conducted on thiazole derivatives in coordination chemistry.

| Compound/Ligand Class | Metal Center(s) | Application/Focus of Study |

| N-(4-(p-tolyl)thiazol-2-yl)hydrazinecarboxamide Schiff Base | Cu(II), Co(II), Ni(II), Zn(II) | Synthesis, Characterization, Antimicrobial Activity researchgate.net |

| 2-p-Tolylbenzthiazole | Palladium(II) | Cyclometalation, Synthesis of Acetate-Bridged Dimers acs.org |

| Thiazol-2-ylidene | Ruthenium | Olefin Metathesis Catalysis researchgate.net |

| Thiazole Derivatives | Palladium(II) | Substrate in Direct Arylation Reactions organic-chemistry.org |

Biological Activities and Pharmacological Potentials of 2 P Tolyl Thiazole Derivatives

Anticancer and Antitumor Efficacy Studies

The quest for novel and effective anticancer agents has led to the synthesis and evaluation of numerous 2-(p-tolyl)thiazole derivatives. These compounds have been subjected to rigorous testing to determine their ability to inhibit the growth of various cancer cells and to understand the underlying molecular pathways through which they exert their effects.

In vitro Cytotoxicity against Human Cancer Cell Lines

A significant body of research has focused on the in vitro cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. These studies provide crucial initial data on the potential of these compounds as anticancer agents.

Newly synthesized N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives were evaluated for their anticancer activity against several human cancerous cell lines, including SKNMC (neuroblastoma), Hep-G2 (human hepatocarcinoma), and MCF-7 (breast cancer). mums.ac.ir Among the tested compounds, some exhibited notable cytotoxic effects. For instance, compound 4c , featuring a para-nitro moiety, demonstrated the highest activity against the SKNMC cell line, while compound 4d , with a meta-chloro substituent, was most effective against the Hep-G2 cell line. nih.gov However, the MCF-7 cell line proved to be the most resistant to this series of derivatives. mums.ac.irnih.gov

Another study investigated a series of bis-thiazole derivatives for their cytotoxic potential. nih.gov Compounds 5a–c , 5f–g , and 9 showed remarkable cytotoxic activities. Specifically, compound 5c exhibited a potent IC50 value of 0.6 nM against the Hela cervical cancer cell line, and compound 5f had a high IC50 value of 6 nM against the KF-28 ovarian cancer cell line. frontiersin.org

Furthermore, novel thiazole (B1198619) derivatives designed as mimetics of the anticancer drug sunitinib (B231) were synthesized and evaluated. nih.gov Compounds 3b and 10c from this series displayed strong efficacy against HepG2, HCT-116 (colon), MCF-7, and HeLa cells. nih.gov The antiproliferative activity of other thiazole derivatives has also been reported against HepG-2, HCT-116, and MCF-7 cell lines. nih.gov

The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

| 4c (para-nitro) | SKNMC | 10.8 ± 0.08 µM | mums.ac.irnih.gov |

| 4d (meta-chloro) | Hep-G2 | 11.6 ± 0.12 µM | mums.ac.irnih.gov |

| 5c | Hela | 0.6 nM | nih.govfrontiersin.org |

| 5f | KF-28 | 6 nM | nih.govfrontiersin.org |

| 10c | HepG2, HCT-116, MCF-7, HeLa | Potent | nih.gov |

| Chalcone derivative 58 | HepG2 | 7.17 µM | mdpi.comencyclopedia.pub |

| Chalcone derivative 25 | MCF-7, HepG2, HCT116 | 3.44 ± 0.19 µM, 4.64 ± 0.23 µM, 6.31 ± 0.27 µM | mdpi.comencyclopedia.pub |

Investigation of Molecular Mechanisms of Antitumor Action

To understand how this compound derivatives exert their anticancer effects, researchers have investigated their interactions with various molecular targets and pathways within cancer cells. These studies have revealed that these compounds can inhibit critical enzymes and kinases, as well as induce programmed cell death.

Enzyme Inhibition (e.g., p38 Mitogen-Activated Protein Kinase Pathway)

The p38 mitogen-activated protein (MAP) kinase pathway is a crucial signaling cascade that regulates various cellular processes, including inflammation and cell proliferation. mdpi.comresearchgate.net Its dysregulation is often implicated in cancer. A computer-aided drug design strategy led to the identification of a new class of p38 inhibitors based on a 2-tolyl-(1,2,3-triazol-1-yl-4-carboxamide) scaffold. nih.gov This scaffold provided a potent platform for optimization, leading to compounds with significantly improved binding affinity to p38. nih.gov Further modifications aimed at altering physicochemical properties resulted in inhibitors with IC50 values as low as 83 nM in human whole blood. nih.gov The N,N'-diaryl urea (B33335) compounds, such as BIRB796, are known to inhibit p38α by stabilizing a conformation of the kinase that is incompatible with ATP binding. mdpi.com

Kinase Inhibition (e.g., Pim-1 Kinase)

Pim-1 kinase is another important target in cancer therapy, as it plays a role in cell survival and proliferation. Several studies have shown that this compound derivatives can effectively inhibit this kinase. For instance, certain multi-component reaction products, including pyran and thiazole derivatives, were tested against Pim-1 kinase, with compounds 3c, 6c, 6d, 6n, and 15 showing the highest inhibitory activity. semanticscholar.org Similarly, novel 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives were evaluated for their Pim-1 kinase inhibition, with compounds 11b, 11d, and 15c demonstrating high activity. researchgate.net Furthermore, bis-thiazole derivatives have been identified as preferential Pim-1 kinase inhibitors, with compounds 3b and 8b exhibiting potent IC50 values of 0.32 and 0.24 µM, respectively. nih.gov

Induction of Apoptosis and Caspase Activation

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many anticancer drugs work by inducing apoptosis in cancer cells. Research has shown that this compound derivatives are capable of triggering this process.

One study revealed that the anticancer activity of certain N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives may be mediated through the activation of caspase-3 and the induction of apoptosis. nih.gov Another investigation into novel arylidene-hydrazinyl-thiazoles found that compounds 4m, 4n, and 4r were potent inducers of apoptosis, as evidenced by increased caspase-3/7 activity. acs.org Similarly, a novel thiazole derivative, compound 10c , was found to elevate caspase-3/9 levels in HCT-116 and HeLa cells, leading to apoptotic cell death. nih.gov The study of juglone-bearing thiopyrano[2,3-d]thiazoles also demonstrated the activation of both intrinsic and extrinsic apoptotic pathways, with significant increases in the activity of caspases 3/7, 8, 9, and 10. mdpi.com

Antimicrobial Properties

In addition to their anticancer potential, this compound derivatives have also been investigated for their ability to combat microbial infections. The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents, and these compounds have shown promise in this area.

A study on newly synthesized thiazole derivatives reported that 4-methyl-2-(2-(3-(pentyloxy)benzylidene)hydrazinyl)-5-(p-tolyldiazenyl)thiazole exhibited significant antimicrobial activity against Staphylococcus aureus. tandfonline.com Another derivative, 2-(2-(3-(hexyloxy)benzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole, showed potent activity against Klebsiella pneumoniae. tandfonline.com

Antibacterial Activity Spectrum against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have shown notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds is often attributed to the presence of the thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, which is a structural component of many antimicrobial agents. researchgate.net

Research has demonstrated that certain this compound derivatives exhibit significant inhibitory effects against pathogenic strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Klebsiella pneumoniae. For instance, a study reported that a furan-linked this compound derivative, specifically 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole, displayed considerable antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 3.13 μg/mL against P. aeruginosa, S. aureus, B. subtilis, and E. coli. acs.org This activity was comparable to the standard antibiotic kanamycin (B1662678) B. acs.org

Another study highlighted a pyrazole (B372694) derivative, 4-amino-2-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)thiophene, which showed potent activity against both Gram-positive and Gram-negative bacteria. acs.org The presence of specific substituents on the thiazole or associated rings can significantly influence the antibacterial potency. For example, the introduction of electron-withdrawing groups has been observed to enhance activity. biointerfaceresearch.com

The broad-spectrum activity of these derivatives underscores their potential as lead compounds for the development of new antibacterial agents, particularly in the context of rising antibiotic resistance. fabad.org.tr

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Test Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole | Pseudomonas aeruginosa | 1.56 | acs.org |

| 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole | Staphylococcus aureus | 3.13 | acs.org |

| 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole | Bacillus subtilis | 3.13 | acs.org |

| 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole | Escherichia coli | 3.13 | acs.org |

| This compound | Staphylococcus aureus | 31.25 | vulcanchem.com |

| 4-amino-2-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)thiophene derivative | Various pathogens | 0.22-0.25 | acs.org |

Antifungal Efficacy against Various Fungal Species

In addition to their antibacterial properties, this compound derivatives have been investigated for their effectiveness against various fungal species. Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, pose a significant health concern.

Several studies have reported the antifungal potential of this class of compounds. For instance, this compound itself has demonstrated an MIC of 31.25 µg/mL against Candida albicans. vulcanchem.com Certain synthesized thiazole derivatives have shown promising activity against C. albicans, Saccharomyces cerevisiae, and Candida krusei. acs.orgnih.gov

The mechanism of antifungal action for some thiazole derivatives is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. vulcanchem.com The sulfur atom of the thiazole ring may coordinate with microbial metalloenzymes, contributing to this inhibitory effect. vulcanchem.com

However, it is important to note that not all derivatives exhibit broad-spectrum antifungal activity. One study found that while their synthesized thiazole derivatives had satisfactory antibacterial activity, they showed no antifungal activity against Aspergillus fumigatus or Candida albicans. mdpi.com This highlights the structure-activity relationship, where specific structural modifications determine the antifungal efficacy.

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound | Test Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 31.25 | vulcanchem.com |

| Quinoxaline-Triazole Compound 5d | Candida albicans | 4 | acs.org |

| Quinoxaline-Triazole Compound 5d | Candida krusei | 2 | acs.org |

| Thiazole-quinoline hybrids | Candida albicans | Good activity | nih.gov |

Antitubercular and Antiviral Potential

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Thiazole derivatives, including those with a p-tolyl substituent, have been a focus of this research. researchgate.netbenthamscience.com The thiazole ring is a key component of some compounds that have shown promise against M. tuberculosis. researchgate.net While specific data for this compound itself is limited in the provided context, the broader class of thiazole derivatives has demonstrated significant antitubercular activity. fabad.org.trmdpi.com

The antiviral potential of this compound derivatives has also been explored. Research has shown that some thiazole-containing compounds exhibit activity against a range of viruses. jbarbiomed.com For instance, certain thiazole derivatives have been identified as inhibitors of flaviviral proteases, which are essential for the replication of viruses like Dengue (DENV) and Japanese encephalitis (JEV). biorxiv.org One study reported moderate activity of some thiazole/triazole derivatives against Bovine Viral Diarrhoea Virus (BVDV) and Coxsackie Virus (CVB-2). researchgate.net However, the same study found no activity against several other viruses, indicating a specific spectrum of action. researchgate.net

Mechanisms of Antimicrobial Action

A key mechanism through which some this compound derivatives exert their antimicrobial effects is the inhibition of DNA gyrase. researchgate.net DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it an attractive target for antibiotics. nih.gov

Several studies have investigated the interaction of thiazole derivatives with DNA gyrase. Molecular docking studies have shown that these compounds can bind to the ATP-binding site of the GyrB subunit of DNA gyrase. nih.govmdpi.com For example, one thiazole derivative, 2-(2-(9H-fluoren-9-ylidene)hydrazineyl)-5-(2-(p-tolyl)hydrazineylidene)thiazol-4(5H)-one, exhibited significant inhibitory activity against DNA gyrase with an IC50 value of 7.82 ± 0.45 μM, which was better than the standard drug ciprofloxacin. researchgate.net Another study identified a pyrazole derivative that acts as a dual inhibitor of DNA gyrase and dihydrofolate reductase (DHFR). acs.org The ability to inhibit these crucial enzymes underscores the potential of this compound derivatives as potent antimicrobial agents. researchgate.net

Anti-inflammatory Investigations

Modulation of Inflammatory Pathways

Beyond their antimicrobial activities, this compound derivatives have demonstrated significant anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Thiazole-containing compounds have been shown to modulate key inflammatory pathways. researchgate.net

One of the primary mechanisms of their anti-inflammatory action is the inhibition of pro-inflammatory cytokine production. nih.gov Cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6) play a central role in the inflammatory cascade. Studies have shown that certain 1,2,4-triazole (B32235) derivatives can significantly inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMC). mdpi.com

Furthermore, some thiazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key enzyme in the synthesis of prostaglandins, mediators of inflammation. researchgate.netnih.gov By inhibiting these pathways, this compound derivatives can effectively reduce the inflammatory response, suggesting their potential as therapeutic agents for inflammatory disorders. researchgate.netrsc.org

Other Significant Biological Activities

The therapeutic potential of this compound derivatives extends beyond antimicrobial and anti-inflammatory effects. Research has indicated their promise in other areas of pharmacology.

One notable area is their potential as anticancer agents. Various studies have reported the cytotoxic activity of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives against different cancer cell lines. nih.gov The thiazole scaffold is present in several existing anticancer drugs, and new derivatives are continually being explored for their ability to inhibit cancer cell proliferation. nih.gov

Additionally, some thiazole derivatives have been investigated for their activity as matrix metalloproteinase (MMP) inhibitors. rsc.org MMPs are a family of enzymes involved in the degradation of the extracellular matrix, and their dysregulation is associated with conditions like acute lung injury. Certain novel thiazole derivatives have shown inhibitory activity against MMP-8, suggesting a protective role in such inflammatory conditions. rsc.org

Antidiabetic Activity

Derivatives of this compound have been investigated for their potential in managing diabetes, primarily through the inhibition of key enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism and glucose absorption.

Thiazolidinone-based structures are particularly noteworthy. For instance, the compound 4-Chloro-2-(2-fluorophenoxy)-N-(4-oxo-2-(p-tolyl)thiazolidin-3-yl)benzamide has been identified as a promising agent for controlling hyperglycemia through its inhibitory effects on α-glucosidase. acs.org A series of 2,3-disubstituted thiazolidin-4-ones, including a p-tolyl variant, were synthesized and showed significant antidiabetic activity in fructose-induced diabetic rats. scielo.org.co It is often observed that compounds with antioxidant properties can be valuable in treating diabetes, a condition associated with oxidative stress. scielo.org.co

Other derivatives have also shown promise. A study on 1,2,4-triazole-bearing bis-hydrazones, including a derivative with a p-tolyl thiazole moiety, demonstrated varied but significant inhibitory activity against both α-amylase and α-glucosidase. researchgate.net Similarly, hybrid molecules featuring a thiazole-chalcone scaffold, such as 3-(Aryl)-1-(2-p-tolylthiazol-4-yl)prop-2-en-1-ones, have been designed as potential α-amylase inhibitors. researchgate.net However, not all modifications are beneficial; in one series of imidazopyridine-based thiazole derivatives, the analog containing a p-tolyl moiety (4n) was found to be among the least potent inhibitors of α-glucosidase, possibly due to the bulky nature of the substituent. mdpi.com

| Compound Class/Derivative | Target Enzyme(s) | Key Findings |

| 4-Chloro-2-(2-fluorophenoxy)-N-(4-oxo-2-(p-tolyl)thiazolidin-3-yl)benzamide | α-glucosidase | Acts as a promising agent for controlling hyperglycemia. acs.org |

| 1,2,4-Triazole-bearing bis-hydrazones with this compound | α-amylase, α-glucosidase | Displayed a varied range of inhibitory potentials against both enzymes, with some derivatives showing IC50 values in the low micromolar range. researchgate.net |

| 3-(Aryl)-1-(2-p-tolylthiazol-4-yl)prop-2-en-1-ones | α-amylase | Investigated as potential α-amylase inhibitors. researchgate.net |

| Imidazopyridine-based thiazole with p-tolyl moiety (4n) | α-glucosidase | Showed decreased inhibitory potential compared to other derivatives in the series. mdpi.com |

Anticonvulsant Activity

The central nervous system is another significant target for thiazole derivatives, with several studies highlighting their potential as anticonvulsant agents. The mechanism of action is often suggested to involve the modulation of GABAergic neurotransmission. mdpi.com

Specific this compound derivatives have demonstrated notable efficacy in preclinical models of seizures. For example, the compound (E)-2-(2-(Cyclopentylmethylene)hydrazinyl)-4-p-tolylthiazole (3f) showed significant anticonvulsant activity in the pentylenetetrazole (PTZ)-induced seizure model in mice. tandfonline.com The type of substituent on the benzene (B151609) ring is crucial for activity, with methyl (as in p-tolyl) being one of the substituents associated with the most significant protection against seizures. tandfonline.com

Other complex derivatives also show potential. A series of quinazolin-4(3H)-one derivatives were synthesized, and the compound 3-allyl-2-((2-oxo-2-(p-tolyl)ethyl)thio)quinazolin-4(3H)-one (3a) was among those tested for anticonvulsant properties. mdpi.com The study suggested a mechanism involving positive allosteric modulation of the GABAA receptor. mdpi.com Furthermore, 4-Chloro-2-(2-fluorophenoxy)-N-(4-oxo-2-(p-tolyl)thiazolidin-3-yl)benzamide was noted to possess considerable anticonvulsant effects. acs.org

| Derivative | Animal Model | Key Findings |

| (E)-2-(2-(Cyclopentylmethylene)hydrazinyl)-4-p-tolylthiazole (3f) | PTZ (mice) | Demonstrated significant anticonvulsant activity; the p-tolyl group was one of the key substituents for high efficacy. tandfonline.com |

| 3-allyl-2-((2-oxo-2-(p-tolyl)ethyl)thio)quinazolin-4(3H)-one (3a) | PTZ (mice) | Exhibited anticonvulsant properties, with a proposed mechanism involving the GABAA receptor. mdpi.com |

| 4-Chloro-2-(2-fluorophenoxy)-N-(4-oxo-2-(p-tolyl)thiazolidin-3-yl)benzamide | Not specified | Reported to have considerable anticonvulsant effects. acs.org |

Antioxidant Capacity

Many thiazole derivatives are recognized for their ability to scavenge free radicals and mitigate oxidative stress. fabad.org.tr The antioxidant properties of these compounds are often attributed to their ability to neutralize free radicals and inhibit lipid peroxidation. farmaciajournal.com

Research into this compound derivatives has confirmed this potential. A study involving thiazole hydroxychalcones and their corresponding flavanones, such as 2-(2-(p-Tolyl)thiazol-4-yl)chroman-4-one (4b), evaluated their ability to scavenge the DPPH free radical. farmaciajournal.com Another investigation focused on thiazolyl–catechol compounds, including 4-(2′-(p-tolyl)-[2,4′-bithiazol]-4-yl)benzene-1,2-diol (3j), which was assessed for its antioxidant potential through various assays, including antiradical, electron transfer, and ion chelation methods. nih.gov

Furthermore, novel dihydrothiazole derivatives, such as 2-((-1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethylidene)hydrazineylidene)-4-methyl-3-(p-tolyl)-2,3-dihydrothiazole (6a), have been synthesized and tested for their antioxidant activities. mdpi.com Compound 6a was among those that showed promising results in phosphomolybdate assays. researchgate.net

| Derivative | Assay(s) Used | Key Findings |

| 2-(2-(p-Tolyl)thiazol-4-yl)chroman-4-one (4b) | DPPH radical scavenging | Evaluated for antioxidant activity, though the synthesized compounds in the series generally showed low activity. farmaciajournal.com |

| 4-(2′-(p-tolyl)-[2,4′-bithiazol]-4-yl)benzene-1,2-diol (3j) | Antiradical, electron transfer, chelation | Synthesized and evaluated as part of a series of thiazolyl-phenolic compounds with significant antioxidant activities. nih.gov |

| 2-((-1-(...)-hydrazineylidene)-4-methyl-3-(p-tolyl)-2,3-dihydrothiazole (6a) | Phosphomolybdate | Demonstrated promising antioxidant activity. researchgate.net |

Antihypertensive Activity

Thiazole derivatives have been identified as a class of compounds with potential applications for treating hypertension. fabad.org.trnanobioletters.comnih.gov The mechanism can vary, but some derivatives act as α-blockers or influence enzymes involved in blood pressure regulation. clockss.org

Specific research on this compound derivatives in this area is emerging. For example, a series of sulfonamide-bearing thiazoles were synthesized to evaluate their inhibitory effects on human carbonic anhydrase (hCA) isoforms I and II. tandfonline.com The derivative 4-(4-p-Tolylthiazol-2-ylamino)benzenesulfonamide (5g) was included in this study. tandfonline.com While not a direct measure of antihypertensive action, carbonic anhydrase inhibitors are used as diuretics, which can lower blood pressure. Other studies have focused on creating thiazole derivatives bearing a pyrazole moiety with the aim of developing agents with antihypertensive α-blocking activity. clockss.org

Antimalarial and Antiparasitic Effects

The fight against parasitic diseases like malaria has benefited from the exploration of novel heterocyclic compounds. Thiazole derivatives have shown promising results against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net

Analgesic and Antiallergic Properties

The broad therapeutic profile of the thiazole scaffold includes analgesic and antiallergic activities. fabad.org.trnih.govdntb.gov.ua These properties are often linked to the ability of thiazole-containing molecules to interact with various receptors and enzymes involved in pain and inflammation pathways. While the general class of thiazoles is known for these effects, specific research focusing on this compound derivatives for analgesic and antiallergic applications is not extensively detailed in the available literature. Further investigation is required to determine the specific contribution of the p-tolyl group to these potential therapeutic actions.

Neuroprotective and Hepatoprotective Aspects

Emerging research has pointed to the potential of thiazole derivatives in providing neuroprotection. nih.gov This activity is critical for combating neurodegenerative diseases, which are often linked to oxidative stress and neuronal damage. The antioxidant capabilities demonstrated by many thiazole compounds could contribute to this neuroprotective effect. However, specific studies detailing the neuroprotective or hepatoprotective activities of this compound derivatives are limited. Given the established antioxidant capacity of some p-tolyl thiazole compounds, this remains a promising, albeit underexplored, area for future research.

Structure Activity Relationship Sar and Mechanistic Elucidation of 2 P Tolyl Thiazole Derivatives

Influence of Substituent Modifications on Biological Activity

The biological profile of 2-(p-tolyl)thiazole derivatives can be significantly altered by the introduction of various substituents on the thiazole (B1198619) ring and the associated p-tolyl group. These modifications can affect the molecule's size, shape, electronics, and physicochemical properties, thereby influencing its interaction with biological targets.

Impact of Aromatic and Heterocyclic Substituents

The nature and position of aromatic and heterocyclic substituents on the this compound core are critical determinants of biological activity.

p-Tolyl Group: The p-tolyl moiety itself is significant for the antiproliferative activity of certain derivatives. In a study of 2,3-dihydrothiazole (B1197258) derivatives, a compound with a p-tolyl group was found to be the most potent, with a GI50 value of 37 nM against four human cancer cell lines. mdpi.com Replacing the p-tolyl group with a cyclohexyl moiety resulted in a 1.3-fold decrease in potency, highlighting the importance of the p-tolyl group for this specific activity. mdpi.com

Phenyl and Substituted Phenyl Rings: The presence of a phenyl ring, either as a substituent or as a replacement for the p-tolyl group, is a common feature in many biologically active thiazole derivatives. The electronic nature of substituents on this phenyl ring can have a profound effect. For instance, in a series of thiazole derivatives evaluated for anticancer activity, the inclusion of halogens on a phenyl ring was found to significantly enhance activity, while an electron-releasing methyl group diminished it. acs.org Another study on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives showed that a para-nitro group on the phenyl ring resulted in the highest cytotoxic activity against the SKNMC neuroblastoma cell line. nih.gov Conversely, a meta-nitro substitution led to a decrease in potency. nih.gov

Halogens: Halogen substituents, such as chlorine and fluorine, play a crucial role in modulating the biological activity of this compound derivatives. In a series of 4-(p-halophenyl)-thiazolyl compounds, the presence of a chloro substituent was responsible for antibacterial activity, whereas a bromo substituent led to inactivation. mdpi.com In another study, derivatives with a p-chloro substituent on a phenyl ring showed promising anticancer activity. acs.org The introduction of a trifluoromethyl group, a common bioisostere for a methyl group, is also a strategy used to potentially enhance pharmacokinetic properties. ontosight.ai

Ethoxy Carbonyl Group: The ester group (CO2Et) has been shown to be important for antitumor activity in certain thiazole-thiadiazole hybrids. It was found to be more effective than acetyl or N-phenyl carboxamide groups at the same position. d-nb.info

Tetrazolylmethyl Group: While direct data on tetrazolylmethyl substituents on a this compound core is limited, the inclusion of other nitrogen-containing heterocycles like triazoles has been explored. For example, a derivative containing a 1-(p-tolyl)-5-methyl-1,2,3-triazol-4-yl moiety demonstrated better antifungal activity against C. albicans compared to other compounds in the series, possibly due to its structural resemblance to fluconazole. mdpi.comnih.gov

| Substituent | Position | Observed Effect | Biological Activity | Reference |

|---|---|---|---|---|

| p-Tolyl | Thiazole-2 position | Crucial for high potency | Antiproliferative | mdpi.com |

| Halogens (e.g., Chloro) | Phenyl ring | Enhanced activity | Anticancer, Antibacterial | acs.orgmdpi.com |

| Nitro (para) | Phenyl ring | Highest cytotoxicity | Anticancer (Neuroblastoma) | nih.gov |

| Ethoxy Carbonyl | Thiadiazole ring | Higher antitumor activity | Antitumor | d-nb.info |

| 1-(p-tolyl)-5-methyl-1,2,3-triazol-4-yl | - | Better antifungal activity | Antifungal | mdpi.comnih.gov |

Optimization Strategies for Enhanced Potency, Selectivity, and Bioavailability

The development of clinically viable drugs from lead compounds like this compound derivatives often requires optimization of their pharmacological properties. Key goals include enhancing potency (the concentration required to produce a desired effect), selectivity (the ability to interact with a specific target over others), and bioavailability (the fraction of an administered dose that reaches the systemic circulation).

Strategies to achieve these improvements include:

Structural Modification: As discussed in the SAR section, systematic modification of substituents can lead to improved potency and selectivity. For example, the introduction of a 2-pyridyl ring at position 4 of the thiazole scaffold, combined with a substituted phenyl ring at the 2-amino position and an amide linker, was found to be optimal for antimycobacterial activity. researchgate.net

Improving Bioavailability: Poor oral bioavailability can be a major hurdle in drug development. One approach to address this is the development of prodrugs. For instance, a prodrug formulation of a this compound derivative acting as a PPARγ agonist was developed to achieve 90% oral bioavailability.

Modulating Physicochemical Properties: Properties like solubility and lipophilicity (logP) are critical for absorption and distribution. These can be fine-tuned through chemical modifications. For example, the incorporation of fluorine atoms is a known strategy to influence the pharmacokinetic properties of drugs. ontosight.ai Drug development efforts often focus on modulating thiazole derivatives to achieve improved bioavailability, selectivity, and reduced toxicity. fabad.org.trresearchgate.net

Computational Approaches in SAR Studies

Computational methods have become indispensable tools in modern drug discovery, providing valuable insights into SAR and guiding the design of new compounds.

Molecular Docking Studies for Target Identification and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking studies are used to:

Identify Potential Biological Targets: By docking a library of compounds against various protein structures, researchers can identify potential biological targets responsible for their observed activity. For example, molecular docking studies have suggested that certain thiazole derivatives could target DNA gyrase for antibacterial activity and cytochrome P450 14 α-sterol demethylase for antifungal activity. nih.gov

Predict Binding Affinity: Docking programs calculate a scoring function to estimate the binding affinity (e.g., in kcal/mol) between a ligand and its target. Lower binding energies generally indicate a more stable complex and potentially higher potency. In one study, imidazo[2,1-b]thiazole (B1210989) derivatives were docked against the Glypican-3 protein, with the most active compound showing a binding affinity of -10.30 kcal/mol. nih.gov

Elucidate Binding Modes: Docking can reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For example, docking studies of thiazole-2-acetamide derivatives in the colchicine (B1669291) binding site of tubulin showed key hydrophobic and hydrogen bonding interactions that enhance their activity. frontiersin.org Similarly, the binding of some thiazole derivatives to the Rho6 protein was found to involve arene-cation interactions. nih.gov

| Derivative Class | Potential Target | Key Findings | Reference |

|---|---|---|---|

| Imidazo[2,1-b]thiazole derivatives | Glypican-3 (GPC-3) | Good binding affinities (-10.30 to -6.90 kcal/mol), with the most active compound showing a binding energy of -10.30 kcal/mol. | nih.gov |

| Thiazole-2-acetamide derivatives | Tubulin (colchicine binding site) | Superior binding affinities (e.g., -7.3 kcal/mol), forming key hydrophobic and hydrogen bonding interactions. | frontiersin.org |

| Thiazole derivatives | Rho6 protein | Good docking scores with interactions like arene-cation contacts. | nih.gov |

| 2-Amino thiazole derivatives | Aurora kinase (1MQ4) | Excellent binding interactions with the active site, with one compound showing a docking score of -9.67. | acs.org |

Computational Chemistry and Theoretical Studies of 2 P Tolyl Thiazole

Quantum Chemical Calculations and Electronic Structure Analysis

Computational and theoretical studies provide profound insights into the molecular characteristics of 2-(p-Tolyl)thiazole and its derivatives. These methods allow for the detailed examination of properties that are often difficult to measure experimentally.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the structural and electronic properties of thiazole (B1198619) derivatives. figshare.comresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is frequently used in conjunction with various basis sets, such as 6-311G(d,p) or 6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.netmaterialsciencejournal.orgkbhgroup.in

These calculations begin with the optimization of the molecule's geometry, determining the most stable conformation by finding the minimum energy state. kbhgroup.in From this optimized structure, key parameters like bond lengths and bond angles can be precisely calculated. For instance, in a study on (E)-4-phenyl-2-(2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)hydrazineyl)thiazole (PIFHT), DFT calculations at the B3LYP/6-311G(d,p) level were used to determine the lengths of the imine bond within the thiazole ring and the exocyclic imine bond. kbhgroup.in Such analyses provide a foundational understanding of the molecule's physical structure, which underpins its chemical behavior and reactivity. dntb.gov.uakbhgroup.in The application of DFT has been shown to yield theoretical properties that are in good agreement with experimental spectroscopic results for this class of compounds. researchgate.netmaterialsciencejournal.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.netmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.govmdpi.com

A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. nih.govshd-pub.org.rs Conversely, a large energy gap indicates high stability. mdpi.com In studies of various p-tolyl-thiazole derivatives, the HOMO is often delocalized over the thiazole and benzene (B151609) rings. researchgate.net The energies of these orbitals and the resulting gap are calculated using the optimized geometry from DFT.

For example, computational studies on 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, including the 2-(p-tolyl) variant (compound 5h ), have provided specific values for these electronic parameters. nih.gov

Table 1: FMO Analysis and Energy Gaps for a this compound Derivative

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide (5h) | -6.15 | -2.28 | 3.87 | nih.gov |

The calculated HOMO-LUMO energy gap can indicate the possibility of charge transfer phenomena within the molecule. materialsciencejournal.orgdntb.gov.ua

The Molecular Electrostatic Surface Potential (MESP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. materialsciencejournal.orgnih.gov It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Typically, red or yellow areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are prone to nucleophilic attack. mdpi.comrasayanjournal.co.in For thiazole-containing compounds, MESP analysis often reveals a high electron density (negative potential) around the nitrogen atoms of the thiazole ring, identifying them as primary nucleophilic sites. materialsciencejournal.orgkbhgroup.in Conversely, hydrogen atoms usually exhibit a positive potential. kbhgroup.in In related structures, the p-tolyl ring system has been shown to possess a less positive electrostatic potential. kbhgroup.in This mapping provides a clear, qualitative picture of where a molecule is most likely to interact with other chemical species. nih.gov

In theoretical studies of related heterocyclic compounds containing a p-tolyl group, Mulliken charge calculations performed using the B3LYP/6-311G(d,p) method consistently show specific charge distribution patterns. materialsciencejournal.orgkbhgroup.in Nitrogen atoms within the heterocyclic ring system are typically found to be the most electronegative, bearing a significant negative charge. materialsciencejournal.orgkbhgroup.inrasayanjournal.co.in In contrast, most carbon atoms carry a partial positive or negative charge depending on their bonding environment, and hydrogen atoms are invariably positive. materialsciencejournal.orgkbhgroup.in

Table 2: Example Mulliken Atomic Charges for Atoms in a Related Heterocycle

| Atom | Charge (a.u.) | Reference |

|---|---|---|

| Nitrogen (N33) | -0.610591 | materialsciencejournal.orgkbhgroup.in |

| Nitrogen (N35) | -0.596207 | materialsciencejournal.orgkbhgroup.in |

| Carbon (C8, most positive) | +0.289643 | materialsciencejournal.org |

Note: The data is from a study on 2-(p-tolyl)-2,3-dihydro-1H-perimidine, used here as a representative example of the methodology.

Chemical Potential (µ): Related to the escaping tendency of an electron from a system. It is calculated as µ ≈ (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is defined as χ = -µ. nih.gov

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η ≈ (ELUMO - EHOMO) / 2. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability. materialsciencejournal.org

Electrophilicity Index (ω): Measures the energy stabilization when a system accepts an additional electronic charge from the environment. It is defined as ω = µ² / (2η). materialsciencejournal.orgnih.gov A high electrophilicity index suggests a good electrophile. materialsciencejournal.orgkbhgroup.in

These parameters are instrumental in predicting the behavior of molecules in chemical reactions. conicet.gov.ar

Table 3: Global Reactivity Descriptors for a this compound Derivative

| Compound | Chemical Hardness (η) (eV) | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) | Reference |

|---|---|---|---|---|

| 2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide (5h) | 1.94 | 4.22 | 4.59 | nih.gov |

Theoretical calculations can also predict the thermodynamic properties of a molecule at different temperatures. materialsciencejournal.org Based on the vibrational frequencies obtained from DFT calculations (at the B3LYP/6-311G(d,p) level, for instance), statistical thermodynamics can be used to determine properties such as total thermal energy, molar heat capacity at constant volume (Cv), and molar entropy (S). materialsciencejournal.orgdntb.gov.uakbhgroup.in These calculations provide valuable thermochemical insights and help to understand the stability and energy of the molecule under various thermal conditions. kbhgroup.in

Global Reactivity Descriptors (e.g., Hardness, Softness, Electronegativity, Chemical Potential, Electrophilicity)

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, is a cornerstone of computational chemistry in structural elucidation. researchgate.net For this compound and related heterocyclic systems, Density Functional Theory (DFT) is the most common and effective method employed. researchgate.netmdpi.com Specifically, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used in conjunction with DFT to calculate the isotropic magnetic shielding constants, which are then linearly correlated to experimental chemical shifts. mdpi.comnih.govrsc.org

The choice of the DFT functional and basis set is crucial for accuracy. Studies on various thiazole derivatives have utilized a range of methods, with the B3LYP functional being a popular choice. researchgate.netkbhgroup.in For instance, research on 2-(2-hydrazineyl)thiazole derivatives employed the B3LYP/6-311G(d,p) level of theory for geometry optimization and subsequent spectroscopic analysis. researchgate.netkbhgroup.in More advanced benchmarking studies recommend functionals like WP04 and ωB97X-D with larger basis sets such as 6-311++G(2d,p) or def2-SVP for even higher accuracy in predicting ¹H and ¹³C NMR chemical shifts, respectively. mdpi.com These computational approaches allow for the precise assignment of NMR signals, which can be ambiguous in complex molecules, and help in distinguishing between different isomers or tautomers. rsc.org

While a dedicated computational study providing a full NMR assignment for the parent this compound is not extensively documented, the established methodologies from studies on its derivatives are directly applicable. Experimental ¹H NMR data for related compounds, such as (E)-2-((5-cinnamoyl-4-methylthiazol-2-yl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide, provide a valuable benchmark for validating such theoretical predictions. frontiersin.org

Table 1: Common DFT Methodologies for Spectroscopic Prediction in Thiazole Derivatives

| Computational Task | Recommended Functional | Recommended Basis Set | Application/Notes | Reference |

|---|---|---|---|---|

| Geometry Optimization | B3LYP / B3LYP-D3 | 6-311G(d,p) | Provides reliable molecular structures as a basis for further calculations. | mdpi.comkbhgroup.in |

| ¹H NMR Prediction | WP04 | 6-311++G(2d,p) | Offers high accuracy for proton chemical shifts when combined with the GIAO method and a solvent model. | mdpi.com |

| ¹³C NMR Prediction | ωB97X-D | def2-SVP | Demonstrates strong performance for carbon chemical shifts, especially with the GIAO method. | mdpi.com |

| General Spectroscopy | B3LYP | 6-311G++(d,p) | A widely used and well-validated combination for various spectroscopic properties (UV-Vis, IR, NMR). | rsc.orgresearchgate.net |

Methodological Considerations in Computational Studies

To achieve high fidelity between theoretical predictions and experimental reality, several factors must be carefully considered in the computational model. For a molecule like this compound, which possesses both polar (thiazole) and non-polar (tolyl) moieties, these considerations are paramount.

Addressing Solvent Effects in Theoretical Calculations

Spectroscopic measurements are typically performed in solution, and the solvent can significantly influence a molecule's conformation and electronic structure. Ignoring the solvent in calculations can lead to substantial deviations from experimental values. ncl.res.in Implicit solvent models are a computationally efficient way to account for these effects.

The Polarizable Continuum Model (PCM) and its variants, as well as the Solvation Model based on Density (SMD), are widely used for thiazole systems. mdpi.comresearchgate.net These models represent the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. For example, studies on thiazole derivatives have used PCM to simulate various solvent environments, including non-polar toluene (B28343), polar aprotic acetone (B3395972), and polar protic ethanol (B145695), to understand how the solvent affects molecular properties and thermodynamics. tandfonline.com The inclusion of a solvent model, such as PCM, is a standard recommendation for achieving accurate NMR chemical shift predictions. mdpi.com

Incorporation of Dynamic Effects

Molecules are not static entities; they are dynamic and exist as an ensemble of interconverting conformers in solution. Calculations based on a single, minimum-energy conformation can miss important contributions from other accessible conformations, leading to inaccurate predictions, especially for flexible molecules.

Incorporating dynamic effects, often through Molecular Dynamics (MD) simulations, provides a more realistic representation of the molecular system. bruker.combiointerfaceresearch.com By performing quantum mechanics/molecular mechanics (QM/MM) calculations on multiple snapshots taken from an MD trajectory, one can average the predicted properties over the conformational ensemble. This approach has been shown to significantly improve the accuracy of predicted NMR chemical shifts for complex biomolecules and is equally applicable to smaller organic molecules like this compound, which has rotational freedom around the bond connecting the tolyl and thiazole rings. nih.gov

Strategies for Resolving Experimental-Computational Discrepancies

Discrepancies between calculated and experimental data are common but provide valuable opportunities to refine both the computational model and the interpretation of experimental results. Several strategies can be employed to resolve these differences:

Refining the Computational Level: If initial predictions are poor, moving to a higher level of theory (e.g., a more sophisticated DFT functional or a larger basis set) can improve accuracy, albeit at a greater computational cost. mdpi.com

Accounting for Environment: As discussed, the proper inclusion of solvent effects is critical. For ¹H NMR, which is particularly sensitive to the environment, specific solute-solvent interactions like hydrogen bonding may need to be explicitly modeled rather than relying solely on an implicit solvent model. ncl.res.in

Considering Molecular Aggregation: At higher concentrations, molecules may self-associate, which can affect NMR chemical shifts. If computational models of a single molecule fail to match experimental results, modeling dimers or larger aggregates may be necessary.

Re-evaluating Experimental Data: Computational results can prompt a re-examination of the experimental data. For instance, calculations can unambiguously assign the structure of a specific regioisomer or tautomer when experimental data is inconclusive. researchgate.netrsc.org In the case of derivatives of this compound, the presence of multiple isomers has been observed experimentally, a factor that must be correctly identified and modeled to achieve agreement.

By systematically applying these advanced computational techniques and methodological considerations, a highly accurate and detailed understanding of the chemical nature of this compound can be achieved.

Q & A

What are the standard synthetic routes for 2-(p-Tolyl)thiazole, and how can reaction conditions be optimized?

This compound derivatives are typically synthesized via cyclocondensation or coupling reactions. For example, derivatives like 2-(1-p-Tolyl-pyrrolidine-2-ylmethyl)-thiazole can be synthesized using p-toluidine and propargyl thiazole precursors under catalytic conditions (e.g., copper(I) iodide) in solvents like DMF or THF. Optimization involves adjusting solvent polarity (e.g., EtOAc/PE mixtures), catalyst loading, and reaction time to improve yields (72% in one case) . Purification via flash chromatography (Rf = 0.4 in EtOAc) and validation through melting points, IR, and NMR are critical .

Which spectroscopic and analytical methods are most reliable for characterizing this compound derivatives?

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- IR : Peaks at ~1600 cm⁻¹ (C=N) and ~3100 cm⁻¹ (C-H aromatic) .

- Elemental Analysis : Validate molecular formulas (e.g., C₁₅H₁₈N₂S) with ≤0.4% deviation .

- X-ray Crystallography : For unambiguous structural confirmation (e.g., similar compounds like 5-p-Tolyl-1H-tetrazole, R factor = 0.048) .

- Mass Spectrometry : Reference NIST databases for fragmentation patterns .

How can computational methods like molecular docking predict the bioactivity of this compound derivatives?

Docking studies (e.g., AutoDock Vina) can model interactions between this compound derivatives and target proteins. For example, derivatives with bromo or fluoro substituents showed enhanced binding to enzyme active sites in studies of similar thiazoles, with binding energies ≤-8.5 kcal/mol . Use PyMOL for visualizing poses and validating hydrogen bonds/π-π interactions .

What strategies address contradictory data in synthetic yields or spectroscopic results?

Contradictions may arise from solvent impurities, unoptimized catalyst ratios, or spectral overlaps. Mitigation strategies:

- Reproducibility Checks : Repeat reactions with freshly distilled solvents.

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve signal overlaps .

- Cross-Validation : Compare elemental analysis with HRMS and X-ray data .

How do substituents on the thiazole ring influence physicochemical and biological properties?

- Electron-Withdrawing Groups (e.g., -Br, -NO₂) : Increase electrophilicity, enhancing binding to biological targets .

- Electron-Donating Groups (e.g., -OCH₃, -CH₃) : Improve solubility and metabolic stability .

- Aryl Extensions : Extended conjugation (e.g., benzo[d]thiazole) can alter π-stacking interactions in protein binding .

What are the challenges in quantifying this compound derivatives using chromatographic methods?

- Matrix Effects : Biological samples may require SPE cleanup before HPLC .

- Detection Limits : Use UV-Vis (λmax ~270 nm) or LC-MS (ESI+ mode) for trace analysis .

- Column Selection : C18 columns with acetonitrile/water gradients resolve polar derivatives effectively .

How can researchers design structure-activity relationship (SAR) studies for novel derivatives?

- Core Modifications : Synthesize analogs with varied aryl (e.g., 4-fluorophenyl) or heterocyclic substituents .

- Biological Assays : Test in vitro against target enzymes (e.g., COX-2 for anti-inflammatory activity) using IC₅₀ measurements .

- QSAR Modeling : Utilize descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

What protocols ensure reproducibility in biological activity assays for thiazole derivatives?

- Standardized Assays : Use MTT for cytotoxicity (48–72 hr incubation) and enzymatic assays (e.g., Michaelis-Menten kinetics) .

- Positive Controls : Include known inhibitors (e.g., indomethacin for COX-2) to validate results .

- Triplicate Measurements : Report mean ± SD and use ANOVA for statistical significance (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.